molecular formula C11H11FO B116892 1-Cyclopropyl-2-(4-fluorophenyl)ethanone CAS No. 1071842-61-9

1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Cat. No.: B116892
CAS No.: 1071842-61-9
M. Wt: 178.2 g/mol
InChI Key: YMSQEGGMZUPCFH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-fluorophenyl)ethanone is an organic compound characterized by a cyclopropyl group attached to a 4-fluorophenyl ethanone structure

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone typically involves the reaction of 4-fluorophenylacetic acid with cyclopropane carbonyl chloride. The process includes the following steps:

Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity. The reaction conditions are typically mild, and the raw materials are readily available, making the process suitable for large-scale production .

Chemical Reactions Analysis

1-Cyclopropyl-2-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclopropyl-2-(4-fluorophenyl)ethanone has diverse applications in scientific research:

Comparison with Similar Compounds

1-Cyclopropyl-2-(4-fluorophenyl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

1-cyclopropyl-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSQEGGMZUPCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603346
Record name 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071842-61-9
Record name 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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